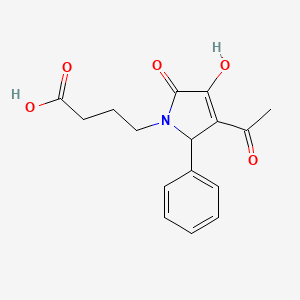![molecular formula C16H16F6N2O2 B6019799 4,4,4-trifluoro-N-{5-oxo-1-[2-(trifluoromethyl)benzyl]-3-pyrrolidinyl}butanamide](/img/structure/B6019799.png)
4,4,4-trifluoro-N-{5-oxo-1-[2-(trifluoromethyl)benzyl]-3-pyrrolidinyl}butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4,4-trifluoro-N-{5-oxo-1-[2-(trifluoromethyl)benzyl]-3-pyrrolidinyl}butanamide, commonly known as TFB, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. TFB is a synthetic compound that belongs to the class of organic compounds known as pyrrolidines. It has a molecular formula of C19H20F6N2O2 and a molecular weight of 438.37 g/mol.
Wirkmechanismus
The mechanism of action of TFB involves its ability to bind to the active site of enzymes and receptors, thereby inhibiting their activity. TFB has been shown to exhibit a high degree of selectivity towards its target enzymes and receptors, which makes it a promising candidate for the development of specific inhibitors.
Biochemical and Physiological Effects:
The biochemical and physiological effects of TFB are dependent on the specific enzymes and receptors that it targets. Inhibition of acetylcholinesterase and butyrylcholinesterase by TFB has been shown to increase the levels of acetylcholine and butyrylcholine in the brain, which can improve cognitive function and memory. Inhibition of nicotinic acetylcholine receptors by TFB has been shown to reduce the release of dopamine in the brain, which can have therapeutic effects in the treatment of schizophrenia.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using TFB in lab experiments is its high degree of selectivity towards its target enzymes and receptors. This makes it a useful tool for studying the specific biochemical and physiological effects of these enzymes and receptors. However, one of the limitations of using TFB is its potential toxicity, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research and development of TFB. One potential direction is the development of more potent and selective inhibitors of specific enzymes and receptors. Another direction is the investigation of the potential therapeutic applications of TFB in the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and schizophrenia. Additionally, the development of new synthesis methods for TFB could lead to more efficient and cost-effective production of this compound.
Synthesemethoden
The synthesis of TFB involves a multistep process that starts with the reaction of 2-(trifluoromethyl)benzaldehyde with pyrrolidine. The resulting product is then subjected to a series of reactions that involve the addition of various reagents such as acetic anhydride, trifluoroacetic anhydride, and butyric anhydride. The final product is obtained by purification using column chromatography.
Wissenschaftliche Forschungsanwendungen
TFB has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of TFB is in the field of drug discovery and development. TFB has been shown to exhibit potent inhibitory activity against various enzymes and receptors, including acetylcholinesterase, butyrylcholinesterase, and nicotinic acetylcholine receptors. These enzymes and receptors are involved in various physiological processes, and their dysregulation has been linked to the development of several diseases, including Alzheimer's disease, Parkinson's disease, and schizophrenia.
Eigenschaften
IUPAC Name |
4,4,4-trifluoro-N-[5-oxo-1-[[2-(trifluoromethyl)phenyl]methyl]pyrrolidin-3-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F6N2O2/c17-15(18,19)6-5-13(25)23-11-7-14(26)24(9-11)8-10-3-1-2-4-12(10)16(20,21)22/h1-4,11H,5-9H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWTODGOEWXAOCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CC2=CC=CC=C2C(F)(F)F)NC(=O)CCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F6N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-{3-[(2-fluorobenzyl)oxy]-4-methoxybenzylidene}-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B6019734.png)
![2-[1-(2-fluorobenzyl)-3-oxo-2-piperazinyl]-N-(3-isopropoxypropyl)acetamide](/img/structure/B6019735.png)
![2-[(6-amino-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]-N-(2,6-dichlorophenyl)acetamide](/img/structure/B6019748.png)
![methyl N-[(1'-benzyl-1,4'-bipiperidin-3-yl)carbonyl]glycinate](/img/structure/B6019755.png)
![4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-1-naphthylbenzamide](/img/structure/B6019759.png)
![1-[(1-ethynylcyclohexyl)oxy]-3-(1-piperidinyl)-2-propanol hydrochloride](/img/structure/B6019767.png)
![5-(dimethylamino)-2-(2-{3-[(2-methylphenoxy)methyl]-1-piperidinyl}-2-oxoethyl)-3(2H)-pyridazinone](/img/structure/B6019776.png)
![1-[(4-bromo-2-thienyl)methyl]-4-(2,5-dimethylphenyl)piperazine](/img/structure/B6019787.png)

![7-{4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]butanoyl}-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6019801.png)
![1-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]-4-ethyl-2,3-piperazinedione](/img/structure/B6019809.png)
![methyl 4-[({[5-(phenoxymethyl)-1H-pyrazol-3-yl]carbonyl}amino)methyl]benzoate](/img/structure/B6019818.png)